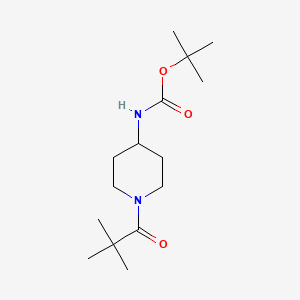

4-(N-BOC-Amino)-1-(pivaloyl)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O3/c1-14(2,3)12(18)17-9-7-11(8-10-17)16-13(19)20-15(4,5)6/h11H,7-10H2,1-6H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIANIGIOZUIRRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCC(CC1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30677688 | |

| Record name | tert-Butyl [1-(2,2-dimethylpropanoyl)piperidin-4-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286274-87-0 | |

| Record name | tert-Butyl [1-(2,2-dimethylpropanoyl)piperidin-4-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(N-BOC-Amino)-1-(pivaloyl)piperidine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Substituted Piperidines in Medicinal Chemistry

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure for engaging with biological targets.[4] The strategic functionalization of the piperidine nitrogen and other positions on the ring allows for the fine-tuning of physicochemical properties such as lipophilicity, solubility, and metabolic stability, which are critical for optimizing drug candidates.[2][4]

This technical guide focuses on 4-(N-BOC-Amino)-1-(pivaloyl)piperidine (IUPAC Name: tert-butyl N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]carbamate), a bifunctionally protected piperidine derivative. This compound serves as a valuable building block in multi-step syntheses, offering orthogonal protection of two key nitrogen atoms. The tert-butoxycarbonyl (BOC) group on the exocyclic amine at the 4-position is acid-labile, while the pivaloyl group on the ring nitrogen provides robust protection that is stable to a wide range of reaction conditions, yet removable under specific protocols. This differential protection strategy is a cornerstone of modern organic synthesis, enabling the selective elaboration of different parts of a molecule.

This guide will provide a comprehensive overview of the chemical structure, a plausible synthetic route, methods for characterization, and a discussion of its potential applications in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in both reaction and biological systems.

| Property | Value | Source |

| IUPAC Name | tert-butyl N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]carbamate | PubChem CID: 47215725[5] |

| CAS Number | 1286274-87-0 | PubChem CID: 47215725[5] |

| Molecular Formula | C₁₅H₂₈N₂O₃ | PubChem CID: 47215725[5] |

| Molecular Weight | 284.39 g/mol | PubChem CID: 47215725[5] |

| Appearance | Expected to be a solid at room temperature | General knowledge of similar compounds |

| Solubility | Expected to be soluble in a range of organic solvents (e.g., dichloromethane, ethyl acetate, methanol) | General knowledge of similar compounds |

Synthesis of this compound

The synthesis of this compound is conceptually straightforward, involving the N-acylation of a commercially available precursor, 4-(N-BOC-Amino)piperidine. The selection of the acylating agent and reaction conditions is critical to ensure high yield and purity.

Reaction Principle:

The synthesis involves the nucleophilic attack of the secondary amine of 4-(N-BOC-Amino)piperidine on the electrophilic carbonyl carbon of an activated pivaloyl group, typically pivaloyl chloride. A non-nucleophilic base is required to neutralize the hydrochloric acid byproduct.

Experimental Protocol:

-

Materials:

-

4-(N-BOC-Amino)piperidine

-

Pivaloyl chloride

-

Triethylamine (or another suitable non-nucleophilic base)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

-

-

Procedure:

-

To a solution of 4-(N-BOC-Amino)piperidine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add pivaloyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Pivaloyl chloride is highly reactive towards water, which would lead to the formation of pivalic acid and reduce the yield of the desired product.

-

Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

-

Use of a Non-nucleophilic Base: Triethylamine acts as a scavenger for the HCl generated during the reaction. Its non-nucleophilic nature prevents it from competing with the piperidine nitrogen in attacking the pivaloyl chloride.

-

Controlled Addition at 0 °C: The acylation reaction is exothermic. Slow addition at a low temperature helps to control the reaction rate and minimize the formation of side products.

-

Aqueous Workup: The sodium bicarbonate wash neutralizes any remaining acid, and the subsequent water and brine washes remove water-soluble impurities and salts.

-

Chromatographic Purification: Ensures the removal of any unreacted starting materials, byproducts, and residual reagents to yield a highly pure product.

Caption: Spectroscopic techniques for structural verification.

Applications in Drug Discovery and Development

This compound is a strategically designed building block for the synthesis of more complex molecules, particularly in the context of drug discovery. The presence of two orthogonally protected nitrogen atoms allows for selective chemical transformations.

-

Lead Optimization: In a lead optimization campaign, the BOC group can be removed under acidic conditions to liberate the 4-amino group. This primary amine can then be further functionalized, for example, through amide bond formation, reductive amination, or urea formation, to explore structure-activity relationships (SAR). The robust pivaloyl group remains intact during these transformations.

-

Combinatorial Chemistry: This building block is well-suited for the creation of compound libraries. The selective deprotection and subsequent derivatization of the 4-amino position can be performed in a parallel synthesis format to rapidly generate a diverse set of analogs for high-throughput screening.

-

Synthesis of Complex Scaffolds: The pivaloyl group can be removed under more forcing conditions (e.g., strong acid or base hydrolysis) at a later stage in a synthetic sequence, allowing for further modification of the piperidine nitrogen. This enables the construction of intricate molecular architectures.

The piperidine scaffold itself is a key component in a wide array of therapeutic agents, and the ability to selectively functionalize it at both the 1 and 4 positions makes compounds like this compound highly valuable.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

This compound is a valuable synthetic intermediate that leverages the power of orthogonal protecting group chemistry. Its design allows for the selective and sequential functionalization of a piperidine scaffold, a privileged motif in modern drug discovery. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic protocol, a guide to its characterization, and a discussion of its applications. For researchers engaged in the synthesis of complex nitrogen-containing molecules, this building block offers a reliable and strategic tool for the efficient construction of novel chemical entities with therapeutic potential.

References

-

PubChem. tert-butyl N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]carbamate. National Center for Biotechnology Information. [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]

-

Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 4. thieme-connect.de [thieme-connect.de]

- 5. This compound | C15H28N2O3 | CID 47215725 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(N-BOC-Amino)-1-(pivaloyl)piperidine

Abstract

This technical guide provides a comprehensive examination of 4-(N-BOC-Amino)-1-(pivaloyl)piperidine (CAS No. 1286274-87-0), a key building block in modern medicinal chemistry. We will explore its physicochemical properties, detail a robust synthetic protocol with an emphasis on the underlying chemical principles, and elucidate the strategic importance of its orthogonal protecting groups. This document is intended for researchers, scientists, and drug development professionals who leverage complex synthetic intermediates to construct novel molecular entities. The strategic use of this orthogonally protected diamine scaffold allows for sequential, selective functionalization, making it an invaluable tool in the generation of compound libraries for structure-activity relationship (SAR) studies.

Introduction and Strategic Importance

The piperidine ring is a ubiquitous and privileged scaffold in pharmaceutical science, forming the core of numerous approved drugs across a wide spectrum of therapeutic areas, including oncology, neuroscience, and infectious diseases.[1][2][3] The compound this compound is a highly versatile synthetic intermediate designed for the precise elaboration of this important core.

Its structure is notable for the presence of two distinct nitrogen atoms, each masked with a carefully chosen protecting group:

-

4-Amino Group: Protected by a tert-butyloxycarbonyl (BOC) group.

-

1-Piperidine Nitrogen: Protected by a pivaloyl (Piv) group.

This dual-protection scheme is not arbitrary; it represents a deliberate orthogonal protection strategy .[4][5] The BOC and pivaloyl groups exhibit differential lability, meaning each can be removed under specific conditions that leave the other intact. This feature grants the synthetic chemist precise control over the reaction sequence, enabling the independent functionalization of both the exocyclic amine and the endocyclic ring nitrogen.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis. The key identifiers and computed properties for this compound are summarized below.

| Property | Value |

| CAS Number | 1286274-87-0 |

| IUPAC Name | tert-butyl N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]carbamate |

| Molecular Formula | C₁₅H₂₈N₂O₃ |

| Molecular Weight | 284.39 g/mol |

| Canonical SMILES | CC(C)(C)C(=O)N1CCC(CC1)NC(=O)OC(C)(C)C |

| Synonyms | tert-Butyl 1-pivaloylpiperidin-4-ylcarbamate, tert-Butyl (1-pivaloylpiperidin-4-yl)carbamate |

Data sourced from publicly available chemical databases.

Synthesis and Mechanistic Rationale

The synthesis of this compound is a straightforward yet illustrative example of selective acylation. The most common and logical pathway begins with the commercially available precursor, 4-(N-BOC-amino)piperidine.

Synthetic Workflow Diagram

Caption: Synthetic route to the title compound via acylation.

Detailed Experimental Protocol

Objective: To synthesize tert-butyl N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]carbamate from tert-butyl piperidin-4-ylcarbamate.

Materials:

-

4-(N-BOC-amino)piperidine (1.0 eq)[6]

-

Pivaloyl chloride (1.1 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(N-BOC-amino)piperidine (1.0 eq) and dissolve in anhydrous DCM.

-

Base Addition: Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath. The base is crucial to neutralize the hydrochloric acid generated during the reaction.

-

Acylation: Add pivaloyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C. The slight excess of the acylating agent ensures complete consumption of the starting material.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine. The bicarbonate wash removes any unreacted pivaloyl chloride and neutralizes the triethylammonium hydrochloride salt.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound as a solid.

The Power of Orthogonal Protection

The synthetic utility of this building block is fully realized through the principle of orthogonal protection.[4][5][7] The BOC and pivaloyl groups were selected for their disparate chemical stabilities, which allows for the selective deprotection and subsequent functionalization of one amino group while the other remains masked.

-

BOC Group Removal (Revealing the 4-Amino Group): The BOC group is a carbamate that is highly labile under acidic conditions.[4][8] Treatment with a strong acid like trifluoroacetic acid (TFA) in DCM at room temperature efficiently cleaves the BOC group, liberating the primary amine at the 4-position.[9][10] The pivaloyl group, being a sterically hindered amide, is completely stable to these conditions.[11]

-

Pivaloyl Group Removal (Revealing the Piperidine Nitrogen): The pivaloyl group is significantly more robust. Its removal requires more forcing conditions, such as vigorous basic hydrolysis (e.g., refluxing with NaOH) or reduction with powerful hydride reagents (e.g., lithium aluminum hydride, LiAlH₄).[11] These conditions would also cleave the BOC group, but they are typically employed after the 4-amino position has been functionalized and the BOC group is no longer present.

This orthogonality enables a controlled, stepwise synthesis of complex molecules.

Selective Deprotection Pathways

Caption: Orthogonal deprotection pathways for the title compound.

Applications in Medicinal Chemistry and Drug Discovery

The 4-amino-1-substituted piperidine motif is a cornerstone in drug design. By providing a pre-functionalized, orthogonally protected scaffold, this compound accelerates the drug discovery process.

-

Scaffold for Library Synthesis: Chemists can start with this building block, perform a reaction at the 4-amino position (after BOC deprotection), and then carry out a different reaction at the 1-position (after pivaloyl deprotection). This allows for the rapid generation of a matrix of compounds where substituents at two different points on the piperidine core are varied, which is essential for systematic SAR exploration.

-

Access to Diverse Chemical Space: The three-dimensional nature of the piperidine ring allows for the precise positioning of functional groups in space to optimize interactions with biological targets like enzymes or receptors.[2][12][13]

-

Proven Precursor Motif: The starting material, 4-(N-BOC-amino)piperidine, is a well-established intermediate in the synthesis of a variety of biologically active agents, including potent anti-HIV CCR5 antagonists and novel antibacterial agents targeting topoisomerase II.[6] The pivaloyl-protected derivative described herein offers more refined control for multi-step syntheses of next-generation analogs.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed tool for synthetic and medicinal chemists. Its value lies in the robust and orthogonal nature of its two protecting groups, which provides a reliable platform for the controlled, stepwise synthesis of complex piperidine-containing molecules. By enabling the selective functionalization of two distinct nitrogen atoms, this compound facilitates the efficient exploration of chemical space, accelerating the development of novel therapeutics and advancing the field of drug discovery.

References

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

- Pang, H., Han, H., Chen, Y., et al. (2025). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease.

-

Kumar, S. T., Singh, P., Singh, S., et al. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Retrieved from [Link]

-

Ashenhurst, J. (2018). Protecting Groups For Amines. Master Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing 4-Boc-aminopiperidine.

-

PubChem. (n.d.). tert-Butyl (2-(piperidin-4-yl)propan-2-yl)carbamate. Retrieved from [Link]

-

Frolov, N. A., Lashkin, A. A., Vereshchagin, A. N., & Askalepova, O. I. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesizing 1-boc-4-aminopiperidine.

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

- Khan, I., Al-Harrasi, A., Al-Rawahi, A., et al. (2022). An orthogonal approach for the precise synthesis of phenylpropanoid sucrose esters. New Journal of Chemistry, 46(19), 8968-8979. DOI:10.1039/D2NJ00881E

- Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.

-

PubChem. (n.d.). Tert-butyl (piperidin-4-ylmethyl)carbamate. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

- National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.

-

ResearchGate. (n.d.). Possible pairs of orthogonal protecting groups for selective deprotection of carboxyl and amino groups for amide cyclization. Retrieved from [Link]

-

Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Protective Groups [organic-chemistry.org]

- 6. caymanchem.com [caymanchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. thieme-connect.com [thieme-connect.com]

- 13. Tert-butyl methyl(piperidin-4-yl)carbamate|108612-54-0 [benchchem.com]

An In-depth Technical Guide to tert-butyl N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]carbamate: A Key Intermediate in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of tert-butyl N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]carbamate, a bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and drug development. This document elucidates the compound's physicochemical properties, provides a detailed, field-proven protocol for its synthesis and purification, and offers an expert interpretation of its spectroscopic signature. Furthermore, we explore its strategic application as a versatile intermediate for constructing complex molecular architectures, particularly those featuring the privileged N-acyl-4-aminopiperidine scaffold. Safety protocols and handling guidelines are also detailed to ensure its effective and safe utilization in a laboratory setting.

Core Chemical Identity and Physicochemical Properties

tert-butyl N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]carbamate is a derivative of 4-aminopiperidine, where the exocyclic amine is protected by a tert-butoxycarbonyl (Boc) group and the endocyclic secondary amine is acylated with a pivaloyl (Piv) group. This dual-functionality makes it an invaluable intermediate. The Boc group is a stable, acid-labile protecting group, allowing for selective deprotection and subsequent functionalization of the 4-amino moiety.[1] The N-pivaloyl group imparts significant steric bulk and lipophilicity, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a final drug candidate.

The piperidine ring itself is one of the most prevalent heterocyclic scaffolds in approved pharmaceuticals, valued for its ability to orient substituents in a defined three-dimensional space, thereby facilitating precise interactions with biological targets.[1][2][3]

Table 1: Physicochemical and Calculated Properties

| Property | Value | Source/Method |

| IUPAC Name | tert-butyl N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]carbamate | IUPAC Nomenclature |

| Molecular Formula | C₁₅H₂₈N₂O₃ | Calculated |

| Molecular Weight | 284.40 g/mol | Calculated |

| Physical State | White to off-white solid | Predicted |

| Solubility | Soluble in CH₂Cl₂, CHCl₃, EtOAc, MeOH. Insoluble in water. | Predicted by Analogy |

| CAS Number | Not available | N/A |

Synthesis and Purification: A Validated Protocol

The synthesis of the title compound is reliably achieved through the N-acylation of a commercially available precursor, tert-butyl piperidin-4-ylcarbamate. The following protocol is based on established methods for the N-pivaloylation of secondary amines.[4]

Causality of Experimental Design

The chosen methodology employs pivaloyl chloride as the acylating agent.[5] Pivaloyl chloride is highly reactive towards nucleophiles like the secondary amine of the piperidine ring.[6] A non-nucleophilic organic base, triethylamine (TEA), is used as a stoichiometric acid scavenger to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product. Dichloromethane (DCM) is selected as the solvent due to its inert nature and its ability to dissolve both the starting materials and the product, facilitating a homogenous reaction environment. The reaction is initiated at 0 °C to moderate the initial exothermic reaction between the highly reactive acyl chloride and the amine.

Synthetic Workflow Diagram

Caption: Synthetic workflow for N-pivaloylation.

Step-by-Step Experimental Protocol

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add tert-butyl piperidin-4-ylcarbamate (1.0 eq., CAS 73874-95-0).[7][8]

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.

-

Base Addition: Add triethylamine (TEA, 1.1 eq.) to the stirred solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Acylation: Slowly add a solution of pivaloyl chloride (1.05 eq.) in anhydrous DCM dropwise via a syringe or dropping funnel over 15-20 minutes. Maintain the internal temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

-

Quenching & Workup: Pour the reaction mixture into water. Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with water (2x) and saturated aqueous NaCl (brine, 1x).

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or by flash column chromatography on silica gel to yield the pure title compound.

Analytical and Spectroscopic Characterization (Predicted)

As this compound is primarily a synthetic intermediate, extensive characterization data is not widely published. However, based on its structure, a skilled chemist can reliably predict its spectroscopic signature.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Signature |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~4.5 (br s, 1H, NH -Boc), ~3.8-4.2 (m, 2H, piperidine H₂eq, H₆eq), ~3.5 (br s, 1H, piperidine H₄), ~2.8-3.1 (m, 2H, piperidine H₂ax, H₆ax), ~1.8-2.0 (m, 2H, piperidine H₃eq, H₅eq), ~1.4-1.6 (m, 2H, piperidine H₃ax, H₅ax), 1.45 (s, 9H, C(CH₃ )₃-Boc), 1.25 (s, 9H, C(CH₃ )₃-Piv). Note: Due to amide bond rotation, piperidine signals may be broad or duplicated. |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~177 (C=O, Pivaloyl), ~155 (C=O, Boc), ~80 (OC (CH₃)₃), ~45-50 (Piperidine C₂, C₆, C₄), ~39 (C (CH₃)₃, Pivaloyl), ~32 (Piperidine C₃, C₅), ~28.5 (OC(CH₃ )₃), ~27.5 (C(CH₃ )₃, Pivaloyl). |

| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z = 285.22. |

Applications in Research and Drug Development

The strategic value of tert-butyl N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]carbamate lies in its role as a versatile synthetic intermediate. The N-acyl-4-aminopiperidine motif is a "privileged scaffold" frequently employed in the design of novel therapeutics.[1][9]

Role as a Bifunctional Building Block

The primary application is in multi-step organic synthesis. The workflow is logical and powerful:

-

Scaffold Introduction: The entire molecule is incorporated into a larger structure.

-

Selective Deprotection: The Boc group is selectively removed under acidic conditions (e.g., trifluoroacetic acid in DCM) without affecting the robust N-pivaloyl amide bond.[10]

-

Further Functionalization: The newly liberated primary amine at the C-4 position serves as a nucleophilic handle for a wide range of subsequent reactions, such as amide bond couplings, reductive aminations, or urea formations.

This strategy allows for the systematic exploration of the structure-activity relationship (SAR) around the 4-amino position, a critical step in lead optimization.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine - Wikipedia [en.wikipedia.org]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. nbinno.com [nbinno.com]

- 6. atamankimya.com [atamankimya.com]

- 7. 73874-95-0|tert-Butyl piperidin-4-ylcarbamate|BLD Pharm [bldpharm.com]

- 8. 4-(N-Boc-amino)piperidine | C10H20N2O2 | CID 723833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Buy tert-butyl N-[1-(prop-2-enoyl)piperidin-4-yl]carbamate | 1210749-91-9 [smolecule.com]

- 10. Buy Tert-butyl piperidin-4-ylcarbamate | 73874-95-0 [smolecule.com]

A Comprehensive Technical Guide to 4-(N-BOC-Amino)-1-(pivaloyl)piperidine

Executive Summary

This technical guide provides an in-depth analysis of 4-(N-BOC-Amino)-1-(pivaloyl)piperidine, a key synthetic intermediate in modern medicinal chemistry. The piperidine scaffold is a privileged structure, appearing in a vast array of approved pharmaceuticals. This guide will elucidate the strategic importance of this particular derivative, stemming from its orthogonal protection scheme which allows for selective chemical manipulation. We will detail its physicochemical properties, explore its role in the synthesis of high-value therapeutic agents, provide a robust, field-tested synthetic protocol, and outline essential safety and handling procedures. This document is intended for researchers, chemists, and drug development professionals who require a practical and theoretical understanding of this versatile building block.

Physicochemical and Structural Properties

This compound is a bifunctional molecule designed for multi-step organic synthesis. Its core identity and properties are summarized below.

| Property | Value | Reference |

| Molecular Weight | 284.39 g/mol | [1] |

| Molecular Formula | C₁₅H₂₈N₂O₃ | [1] |

| CAS Number | 1286274-87-0 | [1] |

| IUPAC Name | tert-butyl N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]carbamate | [1] |

| Canonical SMILES | CC(C)(C)C(=O)N1CCC(CC1)NC(=O)OC(C)(C)C | [1] |

| Appearance | Typically an off-white to white solid |

2.1 Chemical Structure

Caption: 2D structure of this compound.

Strategic Importance in Medicinal Chemistry

The utility of this compound lies in its orthogonal protecting group strategy, which provides chemists with precise control over the reactivity of the two distinct nitrogen atoms.

-

The 4-Amino Position (BOC Protected): The exocyclic amine is protected by a tert-butyloxycarbonyl (BOC) group. The BOC group is famously acid-labile, meaning it can be selectively removed under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane) without affecting the pivaloyl group. This allows for subsequent modification at the 4-position, such as amide bond formation or reductive amination.

-

The 1-Piperidine Position (Pivaloyl Protected): The endocyclic piperidine nitrogen is protected by a pivaloyl group, which is a sterically hindered acyl group. This amide bond is exceptionally robust and resistant to cleavage by acids, bases, and many reductive/oxidative conditions. Its primary role is to deactivate the piperidine nitrogen, preventing it from undergoing undesired side reactions (e.g., acting as a nucleophile or base) while chemistry is performed at the 4-position.

This orthogonal design makes the molecule an ideal building block for constructing complex molecules where sequential derivatization is required. The core 4-(Boc-amino)piperidine structure is a well-established pharmacophore found in compounds targeting a range of diseases. It has been instrumental in the synthesis of antiviral agents, specifically chemokine (C-C motif) receptor 5 (CCR5) antagonists used in anti-HIV therapies, as well as various antibacterial agents.[2] Furthermore, this scaffold is a crucial intermediate for muscarinic M3 receptor antagonists, which are used to treat respiratory conditions like COPD and asthma.[3]

Caption: Orthogonal deprotection strategy of the title compound.

Synthesis, Purification, and Characterization Protocol

The synthesis of this compound is most efficiently achieved via a two-step sequence starting from the commercially available 4-(N-BOC-amino)piperidine. This protocol is designed to be a self-validating system, incorporating purification and analytical characterization steps to ensure the final product's identity and purity.

Caption: Workflow for the synthesis and validation of the target compound.

Experimental Protocol: N-Pivaloylation of 4-(N-BOC-amino)piperidine

Disclaimer: This protocol should only be performed by trained chemists in a properly equipped laboratory with appropriate safety measures.

Materials and Reagents:

-

4-(N-BOC-amino)piperidine (1.0 eq)

-

Pivaloyl chloride (1.1 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate gradient)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-(N-BOC-amino)piperidine (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermicity of the acylation reaction.

-

Base Addition: Add triethylamine (1.5 eq) to the stirred solution. The base acts as a scavenger for the HCl generated during the reaction, preventing protonation of the starting material.

-

Acylation: Add pivaloyl chloride (1.1 eq) dropwise to the cold solution over 10-15 minutes. A white precipitate (triethylammonium chloride) will form.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup - Quenching: Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.

-

Workup - Extraction: Separate the layers. Extract the aqueous layer twice more with DCM. Combine the organic layers.

-

Workup - Washing: Wash the combined organic layers sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

Purification and Characterization

Purification: The crude residue should be purified by flash column chromatography on silica gel. A gradient elution system, typically starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is effective for separating the product from non-polar impurities and baseline polar material.

Self-Validating Characterization: To confirm the integrity of the final product, the following analyses are mandatory:

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Will confirm the presence of all protons, including the characteristic singlets for the two tert-butyl groups (BOC at ~1.4 ppm, pivaloyl at ~1.2 ppm) and the multiplets for the piperidine ring protons.

-

¹³C NMR: Will confirm the correct number of carbon atoms and the presence of the two carbonyl carbons (amide and carbamate).

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight. The expected [M+H]⁺ ion would be at m/z 285.2.

-

High-Performance Liquid Chromatography (HPLC): An analytical HPLC run will determine the purity of the final compound, which should ideally be >95% for use in further synthetic applications.

Safety and Handling

While specific toxicity data for this compound is not widely available, its chemical nature and the known hazards of its precursors necessitate careful handling.

-

Precursor Hazards: The key intermediate, 4-(N-BOC-amino)piperidine, is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

-

Handling Recommendations:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated chemical fume hood, especially when dealing with the solid powder or volatile reagents like pivaloyl chloride and DCM.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong acids and oxidizing agents.

-

Conclusion

This compound is a high-value synthetic building block whose utility is defined by its robust and orthogonal protection scheme. This design allows for selective, high-yield modifications at the 4-amino position, making it an indispensable tool for constructing complex molecular architectures in drug discovery and development. The synthetic and purification protocols detailed herein provide a reliable pathway to accessing this compound in high purity, enabling its effective application in the synthesis of next-generation therapeutics.

References

-

PubChem. (n.d.). 4-(N-Boc-amino)piperidine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-1-Boc-piperidine. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2018). CN107805218B - Method for preparing 4-Boc-aminopiperidine.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. This compound | C15H28N2O3 | CID 47215725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]

- 4. 4-(N-Boc-amino)piperidine | C10H20N2O2 | CID 723833 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-(N-BOC-Amino)-1-(pivaloyl)piperidine physical and chemical properties

An In-Depth Technical Guide to 4-(N-BOC-Amino)-1-(pivaloyl)piperidine: Properties, Synthesis, and Applications

Introduction

This compound is a bifunctional synthetic building block of significant interest in medicinal chemistry and drug development. Identified by its CAS Number 1286274-87-0, this molecule incorporates a piperidine core, a key heterocycle found in numerous pharmaceuticals, functionalized with two distinct and orthogonally protected nitrogen atoms.[1] The amino group at the 4-position is shielded by a tert-butoxycarbonyl (BOC) group, while the piperidine nitrogen at the 1-position is acylated with a pivaloyl group.

This specific arrangement offers researchers precise control over subsequent chemical modifications. The BOC group is a well-established protecting group that is readily removed under acidic conditions, revealing a primary amine for further elaboration.[2][3] Conversely, the pivaloyl amide is significantly more robust, providing steric bulk and chemical stability under conditions that would cleave the BOC group. This differential reactivity makes this compound a valuable intermediate for constructing complex molecular architectures, particularly in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its properties, a validated synthesis protocol, analytical characterization methods, and its applications.

Caption: Chemical structure and key identifiers.

Physicochemical Properties

The physical and chemical properties of this compound are dictated by the interplay of its three core components: the saturated piperidine ring, the lipophilic BOC protecting group, and the sterically hindered pivaloyl amide. The pivaloyl and BOC groups, with their bulky tert-butyl moieties, increase the molecule's lipophilicity and solubility in common organic solvents while limiting its aqueous solubility. The amide and carbamate functionalities provide hydrogen bond accepting capabilities, influencing its solid-state packing and interaction profile.

Table 1: Summary of Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₈N₂O₃ | PubChem[1] |

| Molecular Weight | 284.39 g/mol | PubChem[1] |

| Appearance | White to off-white solid | Inferred from precursors[4] |

| XLogP3 | 2.4 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed)[1] |

| Rotatable Bond Count | 4 | PubChem (Computed)[1] |

| Solubility | Soluble in methanol, chloroform, DCM | Inferred from precursors[4][5] |

Synthesis and Reactivity

The most logical and field-proven approach to synthesizing this compound involves the selective acylation of a suitable precursor. The synthesis begins with tert-butyl piperidin-4-ylcarbamate, also known as 4-(N-BOC-amino)piperidine, where the primary amine is already protected. The exposed secondary amine of the piperidine ring is then acylated using pivaloyl chloride.

Causality in Experimental Design

The choice of reagents and conditions is critical for ensuring a high-yield, clean reaction.

-

Starting Material: 4-(N-BOC-amino)piperidine (CAS: 73874-95-0) is selected because the more nucleophilic primary amine is already protected, allowing for selective reaction at the secondary piperidine nitrogen.

-

Acylating Agent: Pivaloyl chloride is a highly reactive acylating agent that readily reacts with secondary amines.[6][7] Its steric bulk contributes to the final product's stability.

-

Base: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential. Its role is to scavenge the hydrochloric acid (HCl) byproduct generated during the acylation.[8] Without this base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

-

Solvent: An aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to dissolve the reactants without participating in the reaction.

Caption: High-level workflow for the synthesis protocol.

Experimental Protocol: Synthesis

This protocol is designed as a self-validating system, where successful completion of each step ensures the integrity of the final product.

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 4-(N-BOC-amino)piperidine (1.0 eq) and dichloromethane (DCM, approx. 0.1 M).

-

Base Addition: Add triethylamine (1.2 eq) to the solution.

-

Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature reaches 0-5°C. This is crucial to control the exothermicity of the acylation reaction.

-

Acylation: Add pivaloyl chloride (1.1 eq) dropwise to the cold solution over 15 minutes. A precipitate (triethylammonium chloride) will form.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice more with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield this compound as a pure solid.

Analytical Characterization

Rigorous analytical characterization is mandatory to confirm the identity, structure, and purity of the synthesized compound.

Caption: Standard workflow for analytical validation.

Expected Analytical Data

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~4.5 ppm (br s, 1H): NH proton of the carbamate.

-

δ ~3.8-4.2 ppm (m, 3H): Protons on the piperidine ring adjacent to the pivaloyl nitrogen (positions 2 and 6) and the proton at position 4.

-

δ ~2.8-3.1 ppm (m, 2H): Protons on the piperidine ring adjacent to the pivaloyl nitrogen (positions 2 and 6).

-

δ ~1.8-2.0 ppm (m, 2H): Axial protons on the piperidine ring at positions 3 and 5.

-

δ ~1.45 ppm (s, 9H): Singlet for the nine equivalent protons of the BOC tert-butyl group.

-

δ ~1.25 ppm (s, 9H): Singlet for the nine equivalent protons of the pivaloyl tert-butyl group.

-

δ ~1.3-1.5 ppm (m, 2H): Equatorial protons on the piperidine ring at positions 3 and 5.

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ ~177 ppm: Carbonyl carbon of the pivaloyl amide.

-

δ ~155 ppm: Carbonyl carbon of the BOC carbamate.

-

δ ~80 ppm: Quaternary carbon of the BOC group (-O-C(CH₃)₃).

-

δ ~40-50 ppm: Carbons of the piperidine ring (C2, C4, C6).

-

δ ~39 ppm: Quaternary carbon of the pivaloyl group (-C(CH₃)₃).

-

δ ~32 ppm: Carbons of the piperidine ring (C3, C5).

-

δ ~28.4 ppm: Methyl carbons of the BOC group.

-

δ ~27.5 ppm: Methyl carbons of the pivaloyl group.

-

-

Mass Spectrometry (ESI+):

-

m/z (calculated): 284.21 for C₁₅H₂₈N₂O₃.

-

m/z (found): 285.22 [M+H]⁺, 307.20 [M+Na]⁺.

-

-

Infrared (IR) Spectroscopy (ATR):

-

~3350 cm⁻¹: N-H stretch (carbamate).

-

~2970 cm⁻¹: C-H stretches (aliphatic).

-

~1690 cm⁻¹: C=O stretch (BOC carbamate).

-

~1630 cm⁻¹: C=O stretch (pivaloyl amide).

-

Applications in Drug Discovery and Chemical Biology

The utility of this compound stems from its role as a versatile intermediate. The piperidine scaffold is a privileged structure in medicinal chemistry, known for improving pharmacokinetic properties such as solubility and metabolic stability.

-

Scaffold for Library Synthesis: Following deprotection of the BOC group with an acid like trifluoroacetic acid (TFA), the resulting primary amine serves as a handle for diversification. A wide array of functional groups can be introduced via reductive amination, amide coupling, or sulfonylation, enabling the rapid synthesis of compound libraries for screening.

-

Synthesis of Bioactive Molecules: Piperidine derivatives are central to many therapeutic classes. Precursors like 4-(N-Boc-amino)piperidine are used in synthesizing potent anti-HIV agents (CCR5 antagonists) and novel antibacterial compounds.[5][9] The title compound provides a stable, pre-functionalized core for building analogs of such molecules where modification at the piperidine nitrogen is not desired in the final steps.

-

Fragment-Based Drug Design (FBDD): The pivaloyl-piperidine fragment provides a stable, sterically defined anchor that can be elaborated upon. The BOC-protected amine allows for the controlled addition of other fragments, making it a useful tool in FBDD campaigns.

Safety and Handling

As a research chemical, this compound should be handled with appropriate care. While specific toxicity data is not available, a risk assessment based on its precursors is prudent.

-

Precursor Hazards: The starting material, 4-(N-BOC-amino)piperidine, is classified as a skin, eye, and respiratory irritant.[10][11] The acylating agent, pivaloyl chloride, is highly corrosive, toxic, and flammable.[8][12]

-

Handling Recommendations:

-

Always use Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or aerosols.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong acids and oxidizing agents.

References

-

Title: 4-Amino-1-Boc-piperidine Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

-

Title: 4-(N-Boc-amino)piperidine Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: 4-(N-Boc-amino)piperidine, 96% Source: Scientific Laboratory Supplies URL: [Link]

-

Title: Pivalic acid Source: Wikipedia URL: [Link]

-

Title: Peptide Synthesis Source: Chemistry LibreTexts URL: [Link]

-

Title: this compound Source: Angene URL: [Link]

-

Title: Pivaloyl chloride Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Pivaloyl chloride Source: Grokipedia URL: [Link]

-

Title: Pivaloyl chloride Source: Wikipedia URL: [Link]

-

Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]

-

Title: 4-AMINO-1-N-BOC-PIPERIDINE Source: ChemBK URL: [Link]

Sources

- 1. This compound | C15H28N2O3 | CID 47215725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. 4-N-BOC-Aminopiperidine | 73874-95-0 [chemicalbook.com]

- 5. caymanchem.com [caymanchem.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Pivaloyl chloride - Wikipedia [en.wikipedia.org]

- 8. framochem.com [framochem.com]

- 9. scientificlabs.co.uk [scientificlabs.co.uk]

- 10. 4-(N-Boc-amino)piperidine | C10H20N2O2 | CID 723833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. Pivaloyl chloride | C5H9ClO | CID 62493 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-(N-BOC-Amino)-1-(pivaloyl)piperidine solubility characteristics

An In-depth Technical Guide to the Solubility Characteristics of 4-(N-BOC-Amino)-1-(pivaloyl)piperidine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and characterizing the solubility of this compound, a key intermediate in the synthesis of various pharmaceutically active compounds. As solubility is a critical determinant of a drug candidate's bioavailability, formulation feasibility, and overall developability, a thorough understanding of this parameter is paramount. This document outlines the core physicochemical properties of the title compound, presents a detailed analysis of its expected solubility in a range of pharmaceutically relevant solvents, and provides robust, step-by-step protocols for both kinetic and thermodynamic solubility determination. The methodologies are explained with a focus on the underlying scientific principles, ensuring that researchers, scientists, and drug development professionals can not only reproduce the experiments but also interpret the results with confidence.

Introduction: The Critical Role of Solubility in Drug Development

This compound serves as a crucial building block in medicinal chemistry. Its structure, featuring a bulky, lipophilic pivaloyl group and a BOC-protected amine on a piperidine scaffold, presents a unique physicochemical profile. The solubility of such an intermediate directly impacts its handling, reaction kinetics, purification, and formulation into final active pharmaceutical ingredients (APIs).

Poor aqueous solubility is a major hurdle in drug discovery, leading to challenges in absorption, distribution, metabolism, and excretion (ADME) profiling and often resulting in project termination. Therefore, early and accurate characterization of solubility is not merely a data collection exercise; it is a strategic imperative that informs lead optimization, formulation design, and the selection of appropriate preclinical models. This guide provides the theoretical grounding and practical methodologies to perform this essential characterization for this compound.

Physicochemical Properties

A molecule's solubility is intrinsically linked to its fundamental physicochemical properties. The large, non-polar surface area contributed by the tert-Butyloxycarbonyl (BOC) and pivaloyl groups is expected to result in low aqueous solubility, while favoring solubility in organic solvents.

| Property | Value | Source / Method |

| IUPAC Name | tert-butyl (1-pivaloylpiperidin-4-yl)carbamate | --- |

| Molecular Formula | C₁₅H₂₈N₂O₃ | --- |

| Molecular Weight | 284.40 g/mol | --- |

| Appearance | White to off-white solid | |

| Predicted logP | 2.5 - 3.5 | Computational |

| pKa (Predicted) | ~16 (Amide N-H), <0 (Amide O) | Computational |

Note: The BOC-protected amine is non-basic, and the amide functionality is neutral, meaning the solubility of this compound is not expected to be significantly influenced by pH within the typical physiological range (pH 1-8).

Solubility Profile: A Solvent-Based Analysis

The choice of solvent is critical during various stages of drug development, from initial stock solution preparation to final formulation. The following table outlines the expected solubility classification of this compound in a range of standard solvents. This data is representative for a molecule of this class and should be confirmed experimentally using the protocols in Section 4.0.

| Solvent/System | Type | Expected Solubility (µg/mL) | Classification | Rationale for Use |

| DMSO | Polar Aprotic | > 10,000 | Very Soluble | Universal solvent for creating high-concentration stock solutions for in vitro screening. |

| Methanol | Polar Protic | 5,000 - 10,000 | Freely Soluble | Common solvent for purification (chromatography) and analytical sample preparation. |

| Ethanol | Polar Protic | 2,000 - 5,000 | Soluble | Pharmaceutically acceptable co-solvent often used in formulation development. |

| Dichloromethane (DCM) | Non-polar | > 10,000 | Very Soluble | Widely used in organic synthesis and extraction processes for intermediates. |

| Ethyl Acetate | Moderately Polar | 1,000 - 2,000 | Soluble | Common solvent for extraction and chromatography. |

| Acetonitrile | Polar Aprotic | 2,000 - 5,000 | Soluble | Frequently used as the organic mobile phase in reverse-phase HPLC analysis. |

| Phosphate-Buffered Saline (PBS, pH 7.4) | Aqueous Buffer | < 10 | Sparingly Soluble to Insoluble | Gold standard for assessing solubility under physiologically relevant conditions for IV administration. |

Experimental Methodologies for Solubility Determination

Two primary methods are employed to measure solubility: a high-throughput kinetic assay for early-stage discovery and a low-throughput, high-accuracy thermodynamic assay for later-stage development.

Kinetic Solubility Assay via Nephelometry

This method is designed for speed and is suitable for screening large numbers of compounds. It measures the solubility of a compound precipitating out of an aqueous buffer after being introduced from a DMSO stock solution. It is a measure of "apparent" solubility.

Caption: Workflow for a high-throughput kinetic solubility assay.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well polypropylene plate, perform a serial dilution of the stock solution to create a range of concentrations (e.g., from 200 µM down to 1.56 µM).

-

Aqueous Addition: Using a liquid handler, rapidly add PBS (pH 7.4) to each well. The final concentration of DMSO must be kept low (typically 1-2%) to minimize its co-solvent effects.

-

Incubation: Seal the plate and shake at room temperature for 2 hours to allow for precipitation to occur.

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).

-

Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control wells.

Causality and Trustworthiness: This method is rapid but measures the solubility of the amorphous form that precipitates quickly. The use of DMSO, while necessary for high-throughput screening, can sometimes lead to an overestimation of true solubility. This protocol is self-validating through the use of positive and negative controls (e.g., a known insoluble compound and a known soluble one) on the same plate.

Thermodynamic Solubility Assay (Shake-Flask Method)

This is the "gold standard" method for determining the true equilibrium solubility of the most stable, crystalline form of a compound. It is more time and resource-intensive but provides the most accurate and reliable data, which is essential for regulatory filings and late-stage development.

Caption: Workflow for the gold-standard Shake-Flask solubility assay.

-

Sample Preparation: Add an excess amount of solid this compound to a series of glass vials (in triplicate) containing the test buffer (e.g., PBS, pH 7.4). The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and the solution.

-

Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the vials at a low speed to pellet the solid.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove any remaining microscopic particles. This step is critical to avoid artificially high results.

-

Quantification: Accurately dilute the filtered sample with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calibration: The concentration is determined by comparing the HPLC peak area to a calibration curve generated from standards of known concentrations.

Causality and Trustworthiness: The 24-48 hour incubation period allows the system to reach thermodynamic equilibrium, ensuring that the measurement reflects the solubility of the most stable crystalline form of the compound. The multi-step sample processing (centrifugation, filtration) is designed to ensure that only truly dissolved material is measured. The validity of the result is entirely dependent on the robustness of the HPLC quantification method, which must be validated for linearity, accuracy, and precision.

Conclusion and Forward-Looking Statements

The solubility profile of this compound is characterized by excellent solubility in common organic solvents like DMSO and DCM, and moderate to good solubility in polar protic solvents like methanol and ethanol. As expected from its structure, its aqueous solubility at physiological pH is predicted to be low. This characteristic necessitates careful consideration during the development of any API derived from this intermediate.

For early-stage in vitro assays, stock solutions in DMSO are appropriate, but care must be taken to avoid precipitation upon dilution into aqueous media. For later-stage development, the low aqueous solubility may necessitate the use of enabling formulation strategies, such as co-solvents, surfactants, or amorphous solid dispersions, to achieve adequate drug exposure in preclinical and clinical studies. The protocols detailed in this guide provide a robust framework for generating the high-quality, reliable solubility data required to make these critical development decisions.

References

-

Title: The Rule of 5: A Cheshire Cat's Grin? Source: Drug Discovery Today URL: [Link]

-

Title: High throughput measurement of kinetic solubility in drug discovery Source: International Journal of Pharmaceutics URL: [Link]

-

Title: Review of Solubility Measurement and Prediction for Drug-Like Compounds Source: Crystal Growth & Design URL: [Link]

-

Title: Best practice for the shake-flask method Source: PharmaCeutical OutSourcing URL: [Link]

Function of pivaloyl group in piperidine derivatives

An In-Depth Technical Guide to the Strategic Application of the Pivaloyl Group in Piperidine Derivatives

The piperidine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved pharmaceuticals across a wide range of therapeutic areas, from oncology to central nervous system disorders.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, including improved solubility and metabolic stability, and to serve as a versatile three-dimensional framework for orienting pharmacophoric elements.[1] However, the reactivity of the secondary amine and the conformational flexibility of the ring present both opportunities and challenges in drug design.

This guide focuses on a specific, powerful tool for modulating piperidine derivatives: the pivaloyl group (Piv), also known as the tert-butylcarbonyl group. Far more than a simple substituent, the pivaloyl group is a strategic element employed by medicinal chemists to achieve several distinct and critical objectives. Its defining feature—a sterically demanding tert-butyl moiety attached to a carbonyl—imparts a unique combination of stability, lipophilicity, and conformational influence.

This whitepaper provides an in-depth examination of the pivaloyl group's functions in the context of piperidine-based drug discovery. We will move beyond simple definitions to explore the causal chemistry, provide field-proven experimental protocols, and analyze its impact on pharmacokinetic and pharmacodynamic profiles, equipping researchers and drug development professionals with the expert insights needed to leverage this group effectively.

Section 1: The Pivaloyl Group as a Robust Amine Protecting Group

The most fundamental role of the pivaloyl group in piperidine chemistry is that of a nitrogen protecting group. The piperidine nitrogen is a nucleophilic and basic center, which can interfere with a wide array of synthetic transformations planned for other parts of the molecule. N-acylation is a common strategy to temporarily mask this reactivity, and the pivaloyl group offers distinct advantages.

Expertise & Rationale: Why Choose Pivaloyl Protection?

The selection of a pivaloyl group over other acyl groups like acetyl or benzoyl is a deliberate choice driven by its exceptional stability. This stability arises from two key factors:

-

Steric Hindrance: The bulky tert-butyl group effectively shields the adjacent amide carbonyl from nucleophilic attack by reagents or enzymes. This steric bulk makes the N-Piv bond significantly more resistant to cleavage under basic, nucleophilic, and even many acidic conditions compared to less hindered acyl groups.

-

Electronic Effects: While the electronic effect is secondary to the steric effect, the electron-donating nature of the tert-butyl group slightly reduces the electrophilicity of the carbonyl carbon, further contributing to its stability.

This robustness allows for a broader range of chemical manipulations on the rest of the molecule without risking premature deprotection. However, this same stability means that its removal requires specific and often forceful conditions, a critical consideration in multi-step synthesis planning.

Experimental Protocol 1: N-Pivaloylation of a Piperidine Derivative

This protocol describes a standard, reliable method for the N-protection of a piperidine using pivaloyl chloride. The causality is straightforward: the nucleophilic piperidine nitrogen attacks the electrophilic carbonyl carbon of the highly reactive pivaloyl chloride. A tertiary amine base is required to neutralize the HCl byproduct, driving the reaction to completion.

Materials:

-

Piperidine derivative (1.0 equiv)

-

Pivaloyl chloride (1.1 - 1.2 equiv)[3]

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Nitrogen or Argon atmosphere

-

Magnetic stirrer and stir bar

-

Ice-water bath

Procedure:

-

Dissolve the piperidine derivative in anhydrous DCM or THF in a round-bottom flask under a nitrogen atmosphere.

-

Add the tertiary amine base (TEA or DIPEA) to the solution.

-

Cool the reaction mixture to 0 °C using an ice-water bath.[3]

-

Slowly add pivaloyl chloride dropwise to the stirred solution over 5-10 minutes. A precipitate (triethylammonium chloride) may form.[3]

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.[3]

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting N-pivaloyl piperidine derivative by flash column chromatography if necessary.

Self-Validation & Trustworthiness:

-

Monitoring: Progress should be tracked to avoid side reactions from prolonged exposure to the base and acylating agent.

-

Workup: The aqueous wash with NaHCO₃ is critical to remove excess pivaloyl chloride (which hydrolyzes) and the ammonium salt byproduct.

-

Purity Check: The final product's purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The appearance of a characteristic singlet integrating to 9 protons around 1.2-1.3 ppm in the ¹H NMR is a strong indicator of successful pivaloylation.

Experimental Protocol 2: Deprotection of an N-Pivaloyl Piperidine

The removal of the pivaloyl group is notoriously challenging due to its steric bulk and stability.[4][5] Standard amide hydrolysis conditions are often ineffective. The choice of deprotection strategy depends on the overall stability of the molecule.

Method A: Strong Base-Mediated Deprotection (for base-tolerant molecules)

This method leverages a powerful, non-nucleophilic base like Lithium Diisopropylamide (LDA) to deprotonate a position alpha to a carbonyl or, in this case, to effect cleavage through a more complex mechanism. This has proven effective for N-pivaloylindoles and can be adapted.[4][5]

Materials:

-

N-pivaloyl piperidine derivative (1.0 equiv)

-

Lithium Diisopropylamide (LDA) solution (2.0-2.5 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Nitrogen or Argon atmosphere

-

Dry glassware

Procedure:

-

Dissolve the N-pivaloyl piperidine derivative in anhydrous THF under a nitrogen atmosphere.

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Slowly add the LDA solution via syringe.

-

After addition, allow the reaction to slowly warm to room temperature or gently heat to 40-50 °C.[5] Monitor the reaction closely by TLC or LC-MS.

-

Once complete, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry, and concentrate.

-

Purify as needed.

Method B: Reductive Deprotection (for reducible molecules)

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to an amine, but this results in an N-neopentyl group, which is not a deprotection. More sophisticated methods are required, and often, the best strategy is to avoid this protecting group if harsh basic conditions cannot be tolerated in the final steps.

Visualization: Synthetic Workflow

Caption: General workflow for using the pivaloyl group for amine protection.

Section 2: Modulation of Physicochemical and Pharmacokinetic Properties

Beyond its role in synthesis, the pivaloyl group is a powerful modulator of "drug-like" properties. Its introduction can dramatically alter a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Impact on Lipophilicity and Solubility

The large, nonpolar tert-butyl group significantly increases the lipophilicity (fat-solubility) of a molecule, which is quantified by the partition coefficient, LogP.

-

Causality: By adding a substantial hydrocarbon component, the pivaloyl group enhances the molecule's affinity for nonpolar environments, such as cell membranes. This can improve passive diffusion across biological barriers like the intestinal wall or the blood-brain barrier.

-

Trade-offs: The increase in lipophilicity invariably leads to a decrease in aqueous solubility. This is a critical balancing act in drug design. While permeability may increase, very poor solubility can hinder dissolution in the gastrointestinal tract, leading to poor overall absorption. This trade-off must be carefully managed and optimized.

Enhancement of Metabolic Stability

A primary reason for incorporating a pivaloyl group into a final drug candidate is to enhance its metabolic stability.[1] The piperidine ring and adjacent functionalities can be susceptible to metabolic enzymes, particularly Cytochrome P450s (CYPs) and amidases.

-

Mechanism of Protection: The steric bulk of the pivaloyl group acts as a "metabolic shield." It can physically block the active sites of metabolic enzymes, preventing them from accessing and modifying the piperidine ring or cleaving the amide bond. This leads to a longer in vivo half-life, reduced clearance, and potentially a lower required dose.[1]

Data Presentation: Physicochemical Impact of N-Pivaloylation

The following table provides a conceptual comparison of how N-pivaloylation can affect key drug-like properties of a hypothetical piperidine-containing lead compound. Actual values are highly dependent on the rest of the molecular structure.

| Property | Parent Piperidine (R-NH) | N-Pivaloyl Derivative (R-N-Piv) | Rationale for Change |

| Molecular Weight | X | X + 84.12 Da | Addition of C₅H₉O group. |

| Calculated LogP | Y | Y + ~1.5-2.0 | Addition of a large, nonpolar tert-butyl group. |

| Aqueous Solubility | High to Moderate | Low to Very Low | Increased lipophilicity reduces affinity for water. |

| Metabolic Half-Life (t½) | Short | Significantly Longer | Steric shielding of the amide bond and piperidine ring from metabolic enzymes.[1] |

| Cell Permeability | Variable | Potentially Increased | Higher lipophilicity can enhance passive diffusion across membranes. |

| H-Bond Donors | 1 (from N-H) | 0 | The N-H proton is replaced by the pivaloyl group. |

| H-Bond Acceptors | 1 (from N lone pair) | 1 (from C=O) | The nitrogen lone pair is delocalized; the carbonyl oxygen becomes the acceptor. |

Visualization: Logic of Pharmacokinetic Modulation

Caption: The pivaloyl group's influence on pharmacokinetic properties.

Section 3: Impact on Pharmacodynamics and Receptor Binding

The introduction of a large, conformationally significant group like pivaloyl can have profound effects on how a molecule interacts with its biological target (pharmacodynamics).

Conformational Restriction and Orientation

The piperidine ring typically exists in a dynamic equilibrium of chair conformations. The attachment of a bulky N-pivaloyl group can significantly influence this equilibrium.

-

Causality: Due to its size, the pivaloyl group has a strong preference for the equatorial position on the piperidine ring to minimize steric clashes (A-value). This can lock the ring into a more defined conformation.[6] This conformational rigidity can be highly advantageous, as it reduces the entropic penalty of binding to a receptor and presents the other substituents on the piperidine ring in a more consistent orientation.[7]

-

Design Implication: If a specific orientation of substituents at, for example, the C3 and C4 positions of the piperidine is required for optimal receptor binding, the N-pivaloyl group can be used to enforce that geometry, potentially leading to a significant increase in potency and selectivity.

Steric Effects on Receptor Binding

The sheer size of the pivaloyl group can directly influence ligand-receptor interactions. This can be either beneficial or detrimental, depending on the topology of the receptor's binding site.[8]

-

Favorable Interactions: The pivaloyl group can occupy a large, hydrophobic pocket within the receptor, contributing favorably to binding affinity through van der Waals and hydrophobic interactions.

-

Steric Occlusion (Negative Sterics): If the binding site is narrow, the pivaloyl group may physically prevent the ligand from binding correctly, leading to a complete loss of activity. This is a common finding in structure-activity relationship (SAR) studies.[9]

-